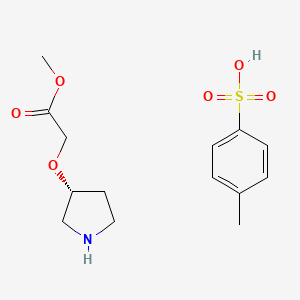
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is not fully understood, but it is believed to involve modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. This compound is thought to enhance the activity of GABA by increasing the release of the neurotransmitter and/or by increasing the sensitivity of GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behaviors and increase the latency to seizure onset. This compound has also been shown to increase GABA release in the brain and to enhance the activity of GABA receptors. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate has several advantages as a research tool. It is readily available, relatively inexpensive, and has well-established synthesis and purification methods. Additionally, this compound has been shown to be effective in animal models of anxiety, epilepsy, and neurodegenerative diseases, which suggests that it may be a useful therapeutic agent. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and there may be off-target effects that could complicate data interpretation.
Future Directions
There are several potential future directions for (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate research. One area of interest is the development of this compound derivatives that have improved pharmacokinetic properties and/or greater selectivity for specific GABA receptors. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a therapeutic agent for anxiety, epilepsy, and neurodegenerative diseases.
Synthesis Methods
The synthesis of (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate involves the reaction of (R)-3-pyrrolidinylacetic acid with methanol and tosyl chloride. The resulting product is then purified by recrystallization to obtain the tosylate salt of the methyl ester of (R)-3-pyrrolidinylacetic acid. The synthesis of this compound has been well-established in the scientific literature, and the compound is readily available for research purposes.
Scientific Research Applications
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate has been studied extensively for its potential as a therapeutic agent for a variety of conditions. Research has shown that this compound has anxiolytic and anticonvulsant properties, which make it a promising candidate for the treatment of anxiety disorders and epilepsy. Additionally, this compound has been shown to have neuroprotective effects, which suggest that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methylbenzenesulfonic acid;methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXKMXGRLDZZJZ-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CO[C@@H]1CCNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride](/img/structure/B2616384.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2616385.png)
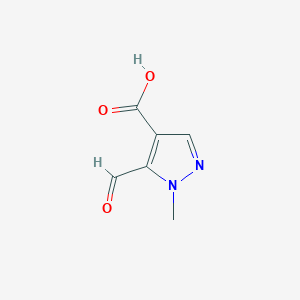

![Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2616390.png)
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2616395.png)
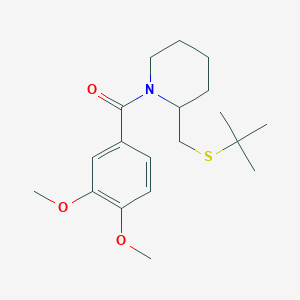

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B2616400.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2616401.png)

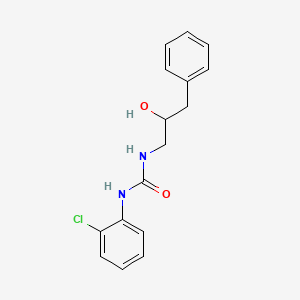
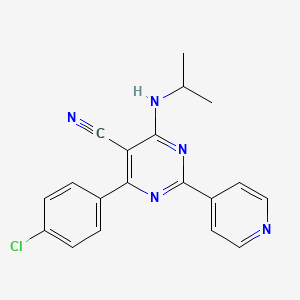
![N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2616405.png)